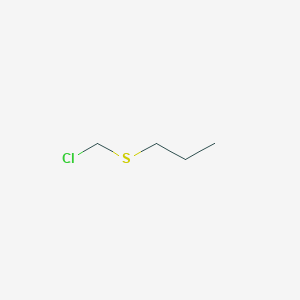
1-(Chloromethylsulfanyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethylsulfanyl)propane is an organic compound with the molecular formula C₄H₉ClS. It is also known by other names such as chloromethylpropyl sulfide and chloromethyl n-propyl sulfide . This compound is characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a propane chain. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
1-(Chloromethylsulfanyl)propane can be synthesized through several methods. One common synthetic route involves the reaction of 1-propanethiol with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Reaction of 1-propanethiol with formaldehyde: This step forms a hydroxymethyl derivative.
Reaction with hydrochloric acid: The hydroxymethyl derivative is then treated with hydrochloric acid to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Chloromethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reacting with an amine can produce a corresponding amine derivative.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethylsulfanyl)propane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Chloromethylsulfanyl)propane involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The sulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethylsulfanyl)propane can be compared with similar compounds such as:
1-(Chloromethylsulfanyl)-2-methoxyethane: This compound has a similar structure but includes a methoxy group, which can influence its reactivity and applications.
2-(Chloromethylsulfanyl)propane: This isomer has the chloromethyl group attached to a different carbon atom, leading to different chemical properties and reactivity.
1,3-Diaminopropane: Although structurally different, this compound is used in similar applications, such as in the synthesis of pharmaceuticals and specialty chemicals.
The uniqueness of this compound lies in its specific reactivity due to the presence of both chloromethyl and sulfanyl groups, making it a versatile intermediate in various chemical reactions.
Eigenschaften
CAS-Nummer |
42330-15-4 |
|---|---|
Molekularformel |
C4H9ClS |
Molekulargewicht |
124.63 g/mol |
IUPAC-Name |
1-(chloromethylsulfanyl)propane |
InChI |
InChI=1S/C4H9ClS/c1-2-3-6-4-5/h2-4H2,1H3 |
InChI-Schlüssel |
IUPCBPIYSNBNMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
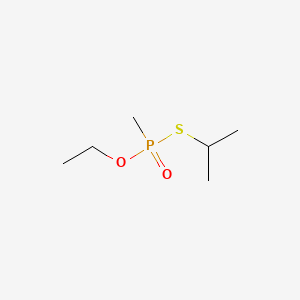
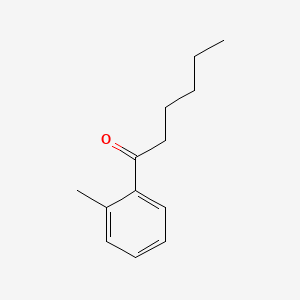
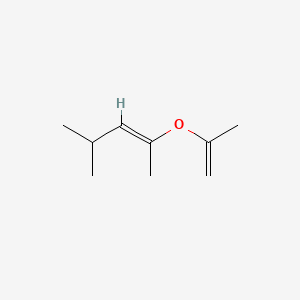

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
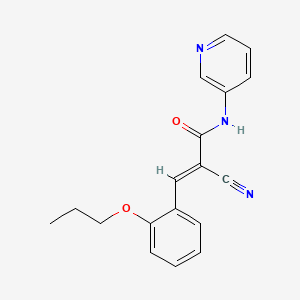
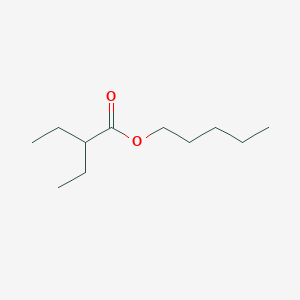
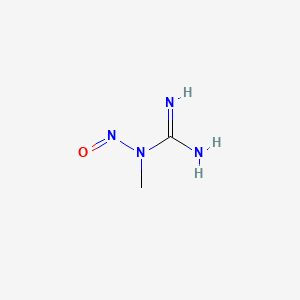

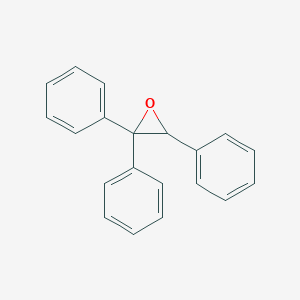
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)

